molecular formula C18H21N3O4 B2804727 2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2309569-40-0

2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2804727
CAS No.: 2309569-40-0
M. Wt: 343.383
InChI Key: DYIXTOFPXREBEV-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and an azetidine ring, a four-membered ring containing one nitrogen atom. The compound also includes a 3,4-dimethoxybenzoyl group, which is a benzene ring substituted with two methoxy groups and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyridazinone core can be synthesized through various methods, including the condensation of hydrazine derivatives with diketones or β-keto esters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways. The azetidine ring may interact with enzymes and receptors, while the pyridazinone core could participate in hydrogen bonding and π-π interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core and an azetidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-4-7-17(22)21(19-12)11-13-9-20(10-13)18(23)14-5-6-15(24-2)16(8-14)25-3/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXTOFPXREBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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